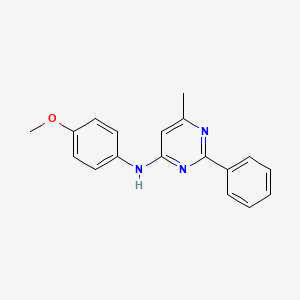

N-(4-methoxyphenyl)-6-methyl-2-phenyl-4-pyrimidinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the strategic combination of various organic chemistry techniques. A relevant approach for synthesizing compounds with pyrimidine core structures includes reactions utilizing precursors such as methoxyphenyl derivatives and methyl or phenyl substituents. For example, the reaction of 4,6-diazido-2-(4-methoxyphenyl)pyrimidine with compounds containing a reactive methylene group can lead to the formation of 4,6-bis(1H-1,2,3-triazolyl)pyrimidines, indicating the versatility of pyrimidine synthesis methods (Nikolaenkova & Krivopalov, 1997).

Molecular Structure Analysis

The molecular structure of N-(4-methoxyphenyl)-6-methyl-2-phenyl-4-pyrimidinamine and related compounds can be elucidated through techniques such as X-ray crystallography. Structural studies reveal the presence of distinct molecular conformations and intermolecular interactions. For instance, compounds with methoxyphenyl and pyrimidine components exhibit specific geometric and electronic properties influencing their molecular configurations and reactivity profiles (Akkurt et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives are diverse, reflecting their rich chemistry. These reactions can lead to a variety of structural transformations, including the formation of azido, triazolyl, and other substituted pyrimidines. The functional groups present in these compounds, such as methoxy and methylthio groups, play crucial roles in their chemical behavior and the types of reactions they undergo (Mahata et al., 2003).

Mecanismo De Acción

Target of Action

The compound N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine, also known as ChemDiv3_002128 or N-(4-methoxyphenyl)-6-methyl-2-phenyl-4-pyrimidinamine, has been found to interact with several targets. It has been reported to have potential inhibitory activity against EGFR and VEGFR-2 . These proteins are key players in cell signaling pathways and are often associated with the progression of certain types of cancers, including triple-negative breast cancer .

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to the active sites of the target proteins, EGFR and VEGFR-2, thereby inhibiting their activity . The specific interactions between the compound and these proteins are complex and involve various forces, including van der Waals interactions and hydrogen bonding .

Biochemical Pathways

The inhibition of EGFR and VEGFR-2 by the compound can affect several biochemical pathways. These proteins are involved in cell proliferation, migration, and survival pathways. Therefore, their inhibition can lead to the suppression of these pathways, potentially slowing down the progression of diseases such as cancer .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been studied using computational models . The compound was found to meet the ADMET and drug-likeness requirements without violating Lipinski’s rule of five, suggesting good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the target proteins, leading to the suppression of the associated biochemical pathways. This can result in reduced cell proliferation and migration, potentially slowing the progression of diseases such as cancer .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the compound’s ability to bind to its targets. Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-13-12-17(20-15-8-10-16(22-2)11-9-15)21-18(19-13)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQAGVLMJNNPCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=C2)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516705.png)

![4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole](/img/structure/B5516710.png)

![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5516720.png)

![1-(4-chlorobenzyl)-N'-[(4-oxo-4H-chromen-3-yl)methylene]-1H-pyrazole-3-carbohydrazide](/img/structure/B5516726.png)

![4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5516741.png)

![4-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5516746.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5516756.png)

![ethyl 4-{[(4-ethoxyphenyl)amino]carbonothioyl}piperazine-1-carboxylate](/img/structure/B5516763.png)

![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5516788.png)